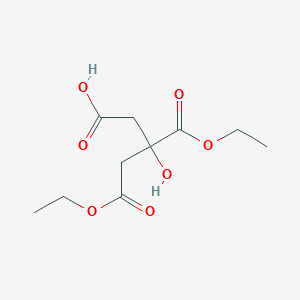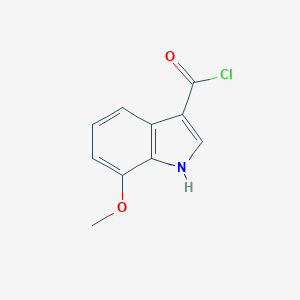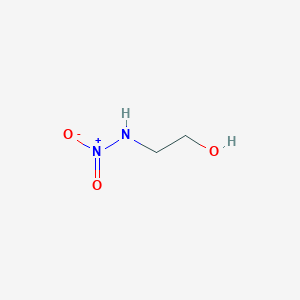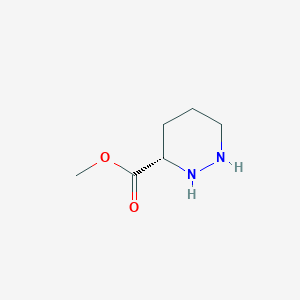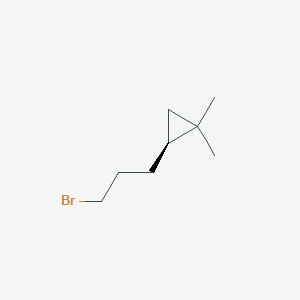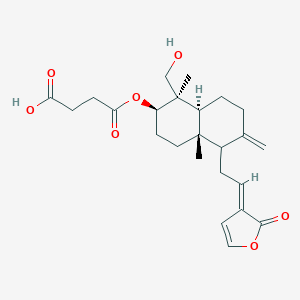
Dehydroandrographolide 6-succinic acid monoester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroandrographolide 6-succinic acid monoester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of andrographolide, a natural product isolated from the plant Andrographis paniculata. Dehydroandrographolide 6-succinic acid monoester has been synthesized and studied extensively for its biological activities and potential use in various fields.
Wirkmechanismus
The mechanism of action of dehydroandrographolide 6-succinic acid monoester is complex and involves multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB pathway. The compound also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-viral activity by inhibiting the replication of RNA viruses.
Biochemical and Physiological Effects:
Dehydroandrographolide 6-succinic acid monoester has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. The compound has also been shown to reduce the levels of lipid peroxidation and improve mitochondrial function. Additionally, it has been shown to have a protective effect on liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
Dehydroandrographolide 6-succinic acid monoester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal models. However, the compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by formulating the compound into a suitable delivery system or by modifying its chemical structure.
Zukünftige Richtungen
There are several future directions for research on dehydroandrographolide 6-succinic acid monoester. One potential area of research is the development of novel delivery systems to improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, dehydroandrographolide 6-succinic acid monoester is a promising compound that has potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has several biochemical and physiological effects. Although it has some limitations, further research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of dehydroandrographolide 6-succinic acid monoester involves the reaction of andrographolide with succinic anhydride in the presence of a catalyst. The resulting product is purified and characterized using various spectroscopic techniques. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Dehydroandrographolide 6-succinic acid monoester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, viral infections, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
138898-71-2 |
|---|---|
Produktname |
Dehydroandrographolide 6-succinic acid monoester |
Molekularformel |
C24H32O7 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[[(1R,2R,4aS,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b16-5+/t17?,18-,19+,23-,24-/m0/s1 |
InChI-Schlüssel |
YRUXHWUFBCSGJP-LKXUMQGWSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
Kanonische SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
Synonyme |
6-DASM dehydroandrographolide 6-succinic acid monoeste |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)
